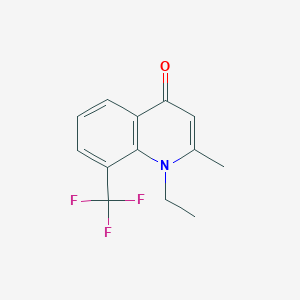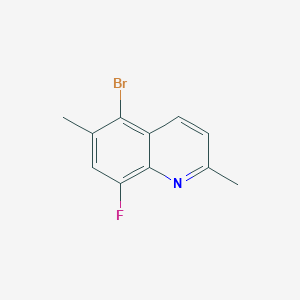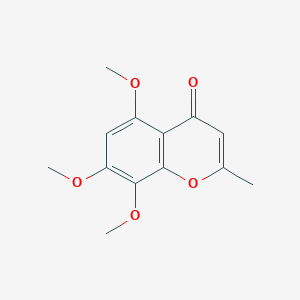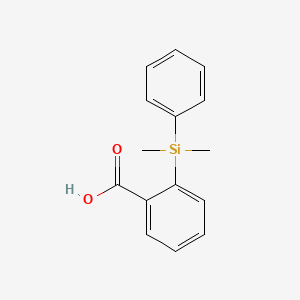
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its versatile pharmacological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline typically involves the reaction of o-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. One common method involves the use of ammonium bifluoride as a catalyst and aqueous ethanol as the solvent system . The reaction proceeds efficiently, yielding the desired quinoxaline derivative in high yields.
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Transition-metal-free catalysis and solvent-free reaction conditions are preferred to enhance sustainability and reduce costs .
化学反应分析
Types of Reactions
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce quinoxaline derivatives with reduced functional groups.
科学研究应用
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of optoelectronic materials and as a precursor for dyes and pigments.
作用机制
The mechanism of action of N,N-Dimethyl-4-(quinoxalin-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar pharmacological properties.
Cinnoline: Structurally similar to quinoxaline but with different biological activities.
Phthalazine: Another isomeric form with distinct chemical and biological properties.
Uniqueness
N,N-Dimethyl-4-(quinoxalin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
61982-54-5 |
|---|---|
分子式 |
C16H15N3 |
分子量 |
249.31 g/mol |
IUPAC 名称 |
N,N-dimethyl-4-quinoxalin-2-ylaniline |
InChI |
InChI=1S/C16H15N3/c1-19(2)13-9-7-12(8-10-13)16-11-17-14-5-3-4-6-15(14)18-16/h3-11H,1-2H3 |
InChI 键 |
QKXVQJSQBHGCCL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-Nitro-1H-indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B11862041.png)

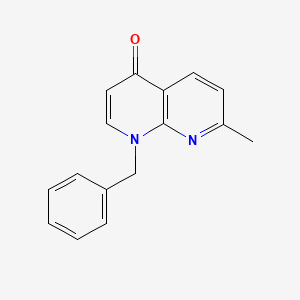
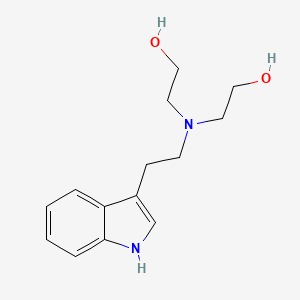
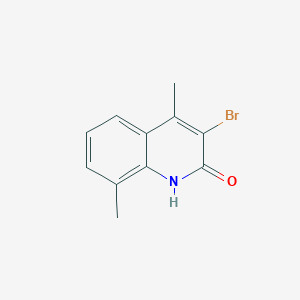
![Ethyl 2-amino-5-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B11862087.png)
